![molecular formula C24H18N2O3 B2614074 1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 59836-58-7](/img/structure/B2614074.png)
1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
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Description
The compound “1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” is a complex organic molecule. Its exact properties and uses are not clear from the available information .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, coumarin heterocycles, which share some structural similarities, can be synthesized using green solvents and catalysts .Scientific Research Applications
Synthesis and Luminescent Properties
A key aspect of the research around this compound involves the synthesis of naphthoquinoline derivatives due to their intriguing luminescent properties. For instance, Tu et al. (2009) developed a method for synthesizing unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These derivatives can potentially serve as organic electroluminescent (EL) media, demonstrating their application in light-emitting devices (Tu et al., 2009).
Antimalarial Activity
Research has also explored the antimalarial properties of quinoline derivatives. Rice (1976) synthesized several alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, showing significant antimalarial activity against Plasmodium berghei in infected mice. This study highlights the compound's potential as a lead for developing new antimalarial drugs (Rice, 1976).
Anticancer Leads
Golmakaniyoon et al. (2019) focused on the synthesis and characterization of various naphthoquinone derivatives, including benzoacridine-5,6-dione derivatives, for their anticancer activity. The study identified compounds with potent anti-breast cancer activity, showcasing the potential of naphthoquinoline derivatives in cancer therapy (Golmakaniyoon et al., 2019).
Ligand Synthesis
Research into the synthesis and properties of ligands based on benzo[g]quinoline by Taffarel et al. (1994) contributes to the field of coordination chemistry. This work outlines methods for preparing various quinoline derivatives that serve as ligands, potentially useful in the development of metal-organic frameworks (MOFs) and catalysis (Taffarel et al., 1994).
properties
IUPAC Name |
16-(4-methoxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-26-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23(18)27)22(24(26)28)25-14-10-12-15(29-2)13-11-14/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIEKYLZDJBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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